Fmoc-D-Lys(pentynoyl)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pent-4-ynoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-2-3-15-24(29)27-16-9-8-14-23(25(30)31)28-26(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1,4-7,10-13,22-23H,3,8-9,14-17H2,(H,27,29)(H,28,32)(H,30,31)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYNDUFTOOVKN-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Unnatural Amino Acid Chemistry
Fmoc-D-Lys(pentynoyl)-OH is a derivative of the naturally occurring amino acid D-lysine. bapeks.com It belongs to the class of unnatural amino acids, which are not among the 20 proteinogenic amino acids hardwired into the genetic code. The defining features of this compound are the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine, the D-configuration of the chiral center, and the pentynoyl group attached to the side-chain ε-amine. iris-biotech.deissuu.com
The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. issuu.com The D-configuration offers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thus enhancing the in vivo stability of resulting peptides. The pentynoyl group, containing a terminal alkyne, serves as a versatile chemical handle for post-synthetic modifications. iris-biotech.deiris-biotech.de
Significance in Expanding the Peptide and Protein Repertoire
The incorporation of Fmoc-D-Lys(pentynoyl)-OH into peptides and proteins significantly broadens their functional repertoire. The ability to introduce a specific chemical modification at a defined position allows for the creation of molecules with novel properties and functions. This has profound implications for various areas of research:
Peptide-Based Therapeutics: The enhanced stability conferred by the D-amino acid scaffold, combined with the ability to attach other molecules like imaging agents or targeting ligands via the alkyne handle, makes this UAA a valuable tool in drug design. chemimpex.com
Bioconjugation: The pentynoyl group facilitates the attachment of a wide range of molecules, including fluorophores, affinity tags, and polyethylene (B3416737) glycol (PEG) chains, to peptides and proteins. issuu.comissuu.com This is crucial for studying protein localization, function, and for improving the pharmacokinetic properties of therapeutic peptides.
Material Science: The ability to create well-defined biomolecular assemblies through controlled chemical ligations opens up possibilities for the development of novel biomaterials with tailored properties. iris-biotech.de
Overview of Functional Alkyne Handle for Bioorthogonal Transformations
Strategic Synthesis of this compound Precursor
The synthesis of this compound involves a strategic, multi-step process. A common approach begins with the selective protection of the α-amino group of D-lysine using Fmoc-Cl under mildly basic conditions to prevent racemization. Subsequently, the ε-amino group is acylated using 4-pentynoic acid. This targeted functionalization yields the desired product, which can then be purified for use in solid-phase peptide synthesis (SPPS).
The key components of this derivative serve distinct purposes. The Fmoc group protects the α-amino group during peptide chain elongation and is removed under basic conditions. The pentynoyl group on the side chain provides a terminal alkyne, a reactive handle for various chemical ligations. The D-configuration of the lysine backbone can enhance the proteolytic stability of the final peptide. portlandpress.com
Optimized Protocols for Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of this compound into a growing peptide chain follows standard Fmoc-based SPPS protocols. iris-biotech.dechempep.com The process involves anchoring the C-terminal amino acid to a solid support, followed by sequential cycles of deprotection and coupling. The Fmoc group of the resin-bound amino acid is removed, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), to expose a free amine. The carboxyl group of the incoming this compound is then activated by coupling reagents to facilitate the formation of a peptide bond with the free amine. chempep.com
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives to enhance efficiency and minimize side reactions. chempep.com Uronium and phosphonium (B103445) salts are also highly effective activators that help to suppress racemization. chempep.com
The efficiency of incorporating this compound into peptide sequences is a critical factor for the successful synthesis of the target molecule. Incomplete coupling reactions can lead to the formation of deletion sequences, which are peptides missing one or more amino acids. chempep.com The bulky nature of the Fmoc group and the specific side chain can sometimes present steric challenges, potentially affecting coupling kinetics. chempep.com
To optimize incorporation, several strategies can be employed. The use of highly efficient coupling reagents and additives is crucial. Furthermore, extending the coupling reaction time or performing a double coupling step can help to drive the reaction to completion. Monitoring the coupling reaction is essential to ensure high yields before proceeding to the next cycle of the synthesis.
Maintaining the stereochemical integrity of the D-amino acid during peptide synthesis is paramount, as racemization can lead to the formation of diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. chempep.commdpi.com The activation of the carboxyl group of the amino acid is a critical step where racemization can occur. chempep.com
The choice of coupling reagent and the reaction conditions play a significant role in preserving the stereochemistry. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) with carbodiimide (B86325) coupling agents can effectively suppress racemization. nih.gov Additionally, performing the coupling reactions at lower temperatures can help to minimize the risk of epimerization. The inherent stability of the D-amino acid configuration also contributes to resistance against enzymatic degradation in biological systems. portlandpress.comnih.gov
Orthogonal Protecting Group Strategies in Conjunction with Fmoc Chemistry
Orthogonal protecting group strategies are essential for the synthesis of complex peptides with multiple functional groups that require selective modification. In the context of this compound, the Fmoc group is labile to basic conditions, while other protecting groups that are stable to these conditions but can be removed under different, specific conditions are considered orthogonal. issuu.com
For instance, the tert-butyloxycarbonyl (Boc) group is a common orthogonal partner to Fmoc, as it is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA). chempep.com This allows for the selective deprotection of different parts of the peptide. Other protecting groups that offer orthogonal cleavage strategies include the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups, which are removed by hydrazine. sigmaaldrich-jp.comsigmaaldrich.com The Mtt (methyltrityl) group provides another level of orthogonality, as it can be cleaved under mildly acidic conditions. issuu.com The Teoc (2-(trimethylsilyl)ethoxycarbonyl) group is a silicon-based protecting group that can be removed with fluoride (B91410) ions, offering further orthogonality to Fmoc and Cbz chemistry. iris-biotech.de
The following table summarizes various protecting groups and their cleavage conditions, which can be used in conjunction with Fmoc chemistry for the synthesis of complex peptides.
| Protecting Group | Abbreviation | Cleavage Conditions |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) chempep.com |
| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl | Dde | Hydrazine sigmaaldrich-jp.comsigmaaldrich.com |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine sigmaaldrich-jp.comsigmaaldrich.com |
| Methyltrityl | Mtt | Mild Acid issuu.com |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride Ions iris-biotech.de |
Alkyne Reactivity in Bioorthogonal Ligation Reactions
The terminal alkyne of the pentynoyl group is the key functional handle for bioorthogonal ligation reactions, which are chemical reactions that can occur in living systems without interfering with native biochemical processes. issuu.comissuu.com This functionality allows for the specific labeling and conjugation of peptides containing this modified lysine residue. iris-biotech.deissuu.com
The most prominent bioorthogonal reaction involving the alkyne group is the azide-alkyne cycloaddition . This reaction can proceed via two main pathways:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction, often referred to as a "click chemistry" reaction, involves the use of a copper(I) catalyst to promote the [3+2] cycloaddition between the terminal alkyne of the pentynoyl group and an azide-containing molecule. issuu.comissuu.commedchemexpress.euiris-biotech.de The result is a stable 1,4-disubstituted 1,2,3-triazole linkage. issuu.comresearchgate.net While highly effective, the copper catalyst can be toxic to cells, which can limit its application in living systems. issuu.comiris-biotech.de
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cytotoxicity of copper, a strain-promoted version of the azide-alkyne cycloaddition was developed. issuu.comissuu.com This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts readily with azides without the need for a metal catalyst. medchemexpress.eumedchemexpress.com The relief of ring strain in the cyclooctyne drives the reaction forward. issuu.com While generally having slower kinetics than CuAAC, SPAAC is highly bioorthogonal and widely used for in vivo applications. issuu.comissuu.com
The choice between CuAAC and SPAAC depends on the specific application, with CuAAC being favored for its speed and efficiency in in vitro settings, while SPAAC is the preferred method for live-cell and in vivo labeling. issuu.com
Chemoselective Functionalization Strategies
The orthogonal protecting groups of this compound enable a high degree of chemoselectivity in functionalizing a peptide chain. The Fmoc group is labile to basic conditions (e.g., piperidine), while the pentynoyl group remains stable. iris-biotech.de This allows for the stepwise elongation of the peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. iris-biotech.denih.gov
Once the peptide is synthesized, the terminal alkyne of the pentynoyl group can be selectively modified without affecting other functional groups in the peptide. This chemoselectivity is crucial for the site-specific introduction of various moieties, such as:
Fluorophores and Probes: For imaging and tracking purposes. nih.gov
Drug Molecules: To create peptide-drug conjugates (PDCs).
Polyethylene (B3416737) Glycol (PEG) Chains: To improve the pharmacokinetic properties of therapeutic peptides. invivochem.com
Other Biomolecules: Such as carbohydrates or nucleic acids, to create complex bioconjugates. issuu.com
The ability to perform these modifications at a specific site on the peptide ensures the homogeneity and well-defined structure of the final product, which is critical for its biological activity and therapeutic potential. nih.gov
Reaction Kinetics and Efficiency in Peptide Contexts
The efficiency and kinetics of the ligation reactions involving the pentynoyl group are influenced by several factors within the peptide context.
For CuAAC , the reaction is generally fast and high-yielding, often proceeding to completion in a short amount of time with near-quantitative conversion. issuu.com The accessibility of the alkyne group on the lysine side chain can influence the reaction rate, but due to the flexible nature of the lysine side chain, it is usually readily available for reaction.
In the case of SPAAC , the reaction rates are typically slower than CuAAC and are highly dependent on the specific strained cyclooctyne used. issuu.com For instance, some cyclooctyne derivatives have been engineered to exhibit faster kinetics. issuu.com The local microenvironment around the pentynoyl group within the folded peptide or protein can also impact the reaction efficiency. nih.gov Steric hindrance from neighboring amino acid residues could potentially slow down the reaction.
In the context of solid-phase peptide synthesis (SPPS) , the coupling of this compound itself is generally efficient using standard coupling reagents. nih.govchempep.com The subsequent on-resin modification of the alkyne via click chemistry is also a common and effective strategy. This allows for the synthesis and purification of the peptide backbone first, followed by the specific and high-yield introduction of the desired functionality.
| Reaction Type | Catalyst/Reagent | Key Features | Typical Application |
| CuAAC | Copper(I) | High reaction rate, High regioselectivity, Potential cytotoxicity | In vitro labeling, Material science |
| SPAAC | Strained Cyclooctyne (e.g., DBCO, BCN) | Bioorthogonal, No metal catalyst required, Generally slower kinetics | Live-cell imaging, In vivo conjugation |
Pioneering Applications in Peptide and Protein Modification
Site-Specific Labeling of Peptides and Proteins
The introduction of Fmoc-D-Lys(pentynoyl)-OH into a peptide sequence enables the site-specific attachment of various molecular entities. The terminal alkyne of the pentynoyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the covalent linkage of the peptide to molecules containing an azide (B81097) group, such as fluorescent dyes, quenchers, and other reporter molecules. bachem.com
This methodology offers precise control over the location of the label, a critical factor for many biophysical and biochemical studies. For instance, researchers can introduce a fluorescent tag at a specific position within a peptide to study its conformation, binding interactions, or cellular localization without significantly perturbing its biological activity. The high efficiency and mild reaction conditions of CuAAC make it compatible with a wide range of biomolecules. cpcscientific.com
Engineered Peptide Cyclization and Macrocyclization Approaches
Peptide cyclization is a widely employed strategy to enhance the conformational stability, receptor binding affinity, and proteolytic resistance of peptides. This compound, in conjunction with an azide-containing amino acid, provides a robust method for creating cyclic peptides through intramolecular click chemistry. cpcscientific.compeptide.com By incorporating these two unnatural amino acids at desired positions within a linear peptide sequence, a subsequent intramolecular CuAAC reaction can be initiated to form a stable triazole linkage, effectively cyclizing the peptide. peptide.com
This approach offers significant advantages over traditional cyclization methods, such as disulfide bond formation or lactamization, due to the inertness of the triazole ring to biological conditions and the bioorthogonality of the click reaction. peptide.com This strategy has been successfully applied to generate "stapled peptides," where a synthetic brace is introduced to stabilize helical secondary structures, which are often crucial for mediating protein-protein interactions. peptide.com
| Cyclization Strategy | Key Features | Resulting Linkage |
| Intramolecular Click Chemistry | High efficiency, bioorthogonal, mild reaction conditions | 1,2,3-triazole |
| Disulfide Bond Formation | Susceptible to reducing environments | Disulfide bridge |
| Lactamization | Can be synthetically challenging | Amide bond |
Development of Peptide-Based Probes for Biological Systems
The ability to site-specifically modify peptides with reporter molecules makes this compound an invaluable tool in the development of peptide-based probes. These probes are designed to investigate complex biological processes in vitro and in vivo. By incorporating this alkyne-containing amino acid, researchers can readily conjugate imaging agents, such as fluorophores or positron-emitting isotopes, to a peptide that targets a specific receptor or enzyme. peptide.com
For example, a peptide probe can be designed to bind to a cancer-specific cell surface receptor. By attaching a fluorescent dye via the pentynoyl handle, the localization and trafficking of this receptor can be visualized using fluorescence microscopy. Similarly, the conjugation of a chelating agent for a radioactive isotope can enable the use of positron emission tomography (PET) to image the distribution of the target in a living organism.
Strategies for Protein Engineering and Functional Modulation
The principles of site-specific modification enabled by this compound extend to the broader field of protein engineering. By incorporating this unnatural amino acid into a protein sequence, either through solid-phase synthesis of smaller proteins or through more advanced genetic code expansion techniques, a unique chemical handle can be introduced for subsequent modifications.
Enhanced Stability of Peptides through D-Amino Acid Incorporation
A significant challenge in the therapeutic application of peptides is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as the D-lysine backbone of this compound, is a well-established strategy to overcome this limitation. Proteases are chiral enzymes that typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near the cleavage site disrupts this recognition, rendering the peptide more resistant to proteolytic degradation.
Advancements in Bioorthogonal Chemistry Utilizing Fmoc D Lys Pentynoyl Oh
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Conjugation Methodologies
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile click chemistry reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide (B81097). nih.govvectorlabs.comnih.gov This reaction is noted for its high yield, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments over a pH range of 4 to 12. nih.govnih.gov By incorporating Fmoc-D-Lys(pentynoyl)-OH into a peptide sequence, researchers can strategically place a terminal alkyne at a specific site. This alkyne-modified peptide can then be conjugated to a molecule bearing an azide group—such as a fluorescent dye, a therapeutic agent, or another biomolecule—using the CuAAC reaction. nih.govchempep.com The reaction is characterized by a high thermodynamic driving force (over 20 kcal/mol), which ensures it proceeds rapidly to completion. iris-biotech.de
A significant challenge for the in vivo application of CuAAC is the cytotoxicity of the copper(I) catalyst. nih.govresearchgate.net Furthermore, the catalytically active Cu(I) species is readily oxidized to the inactive Cu(II) state in solution. nih.gov To overcome these issues, various copper-chelating ligands have been developed. These ligands stabilize the Cu(I) oxidation state, enhance the reaction rate, and reduce copper-induced toxicity. frontiersin.orgnih.gov Water-soluble ligands are particularly important as they allow the reaction to be performed at effective concentrations in biological media. lumiprobe.comnih.gov
One of the first widely used ligands was Tris(benzyltriazolylmethyl)amine (TBTA). While effective at enhancing the reaction, its poor water solubility limited its applications. nih.gov The development of water-soluble ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), represented a significant advancement. frontiersin.orglumiprobe.com THPTA and similar ligands not only improve reaction kinetics at low copper concentrations but also protect biomolecules from damage by minimizing the production of reactive oxygen species (ROS). researchgate.netlumiprobe.com Another strategy involves using "copper-chelating azides," such as picolyl azide, which can act synergistically with soluble ligands to further improve reaction rates at low and non-toxic copper concentrations. frontiersin.org
Table 1: Common Ligands for CuAAC and Their Properties
| Ligand | Full Name | Key Properties |
| TBTA | Tris(benzyltriazolylmethyl)amine | Enhances CuAAC efficiency but has poor water solubility. nih.gov |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Water-soluble ligand that improves reaction speed and biocompatibility by stabilizing Cu(I) and reducing ROS production. frontiersin.orglumiprobe.com |
| l-histidine | l-histidine | Can serve as a biocompatible ligand, enabling effective CuAAC labeling in live cells with reduced toxicity. acs.org |
Despite its utility, the application of CuAAC in living systems is constrained by several factors, primarily related to the copper catalyst.
Copper Toxicity : Copper ions can cause significant cellular damage and even cell death at micromolar concentrations. nih.govresearchgate.net The toxicity is a major impediment to long-term viability in cell-based assays and in vivo applications. nih.govacs.org
Protein Damage : Copper ions can be chelated by amino acid residues like histidine and arginine, potentially altering protein structure and function. nih.govresearchgate.net The Cu(I) catalyst, often generated in situ from Cu(II) by a reducing agent like sodium ascorbate, can also promote the formation of ROS, leading to oxidative damage of biomolecules. nih.govresearchgate.net
Side Reactions : In complex biological environments containing high concentrations of thiols, such as the free thiol in cysteine residues, unwanted side reactions can occur. This can lead to the formation of thiotriazole byproducts, generating false-positive signals in proteomic studies. nih.gov Additionally, Cu(II) can catalyze the oxidative coupling of terminal alkynes to form diynes. researchgate.net
These limitations have driven the development of alternative, copper-free bioorthogonal reactions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Bioconjugation
To address the cytotoxicity associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a catalyst-free alternative. nih.govaxispharm.com This reaction utilizes a strained cyclooctyne (B158145), which possesses significant ring strain (approximately 18 kcal/mol). nih.gov This inherent strain lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed efficiently at physiological temperatures without the need for a copper catalyst. nih.govnih.gov The alkyne functionality introduced into a peptide via this compound can react with an azide-modified strained cyclooctyne, or more commonly, the alkyne on the peptide reacts with an azide probe after being activated by a strained cyclooctyne reagent. medchemexpress.com
Several generations of strained cyclooctynes have been developed to optimize the balance between reactivity and stability. enamine.net The reaction kinetics are primarily dictated by the structure of the cyclooctyne. mdpi.com Commonly used cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which can be readily conjugated to probes bearing azide groups. medchemexpress.comenamine.net These reagents react with the alkyne handle installed by this compound to form a stable triazole linkage. While SPAAC is highly effective, a notable difference from CuAAC is its lack of regiospecificity, typically resulting in a mixture of regioisomeric triazole products. nih.gov
Table 2: Representative Strained Cyclooctynes for SPAAC
| Cyclooctyne | Full Name | Key Characteristics |
| DBCO | Dibenzocyclooctyne | A widely used cyclooctyne for copper-free click chemistry in many in vivo studies. vectorlabs.com |
| BCN | Bicyclo[6.1.0]nonyne | Known for its high reactivity and small size, making it a versatile reagent for SPAAC. enamine.net |
| DIFO | Difluorinated Cyclooctyne | A highly reactive cyclooctyne used to avoid copper toxicity in live-cell imaging and drug delivery systems. axispharm.com |
The primary advantage of SPAAC is its exceptional biocompatibility. axispharm.com By eliminating the need for a toxic copper catalyst, SPAAC is ideally suited for applications in sensitive biological systems, including live cells and whole organisms. nih.govaxispharm.com This has enabled a wide range of studies that were previously challenging with CuAAC, such as real-time imaging of biomolecules and the development of targeted drug delivery systems. axispharm.comacs.org Although SPAAC reaction rates can be slower than those of optimized CuAAC, its safety and bioorthogonality make it the preferred choice for many in vivo and live-cell imaging applications. axispharm.comnih.gov The development of photocaged cyclooctynes has further expanded its utility, allowing for spatiotemporal control over the conjugation reaction through light activation. nih.govresearchgate.net
Broader Bioconjugation Methodologies Employing Alkyne-Tagged Biomolecules
The incorporation of a terminal alkyne into peptides and proteins using building blocks like this compound provides a versatile chemical handle for a wide array of bioconjugation strategies beyond azide-alkyne cycloadditions. nih.goviris-biotech.de The ability to site-specifically introduce this functionality allows for precise control over the location of modification, which is crucial for preserving the structure and function of the parent biomolecule. nih.govnih.gov
Alkyne-tagged biomolecules can participate in other types of chemical transformations. For instance, the Glaser-Hay coupling can be used to link two terminal alkynes, offering a method to chemically program protein modifications. nih.gov Furthermore, alkyne groups can undergo photoinduced free-radical hydrothiolation reactions, providing another orthogonal pathway for conjugation. iris-biotech.de These diverse reactive capabilities make alkyne-tagged biomolecules powerful platforms for constructing complex biomolecular assemblies, functionalized materials, and advanced therapeutic and diagnostic agents. nih.govyoutube.combiosyn.com The modularity afforded by this approach, often described as "click chemistry," simplifies the synthesis of complex bioconjugates, accelerating innovation in drug discovery, materials science, and chemical biology. mdpi.comyoutube.com
Innovative Research Frontiers and Specialized Applications
Design and Synthesis of Advanced Linkers for Antibody-Drug Conjugates (ADCs)
The development of next-generation Antibody-Drug Conjugates (ADCs) relies on the creation of homogeneous products with a defined drug-to-antibody ratio (DAR) and specific payload placement. nih.gov Fmoc-D-Lys(pentynoyl)-OH serves as a critical component in strategies aimed at achieving this precision. By incorporating this unnatural amino acid into the antibody sequence, researchers can introduce a bioorthogonal alkyne handle at a predetermined site. nih.gov
This alkyne group is chemically inert to the native functional groups found in proteins, ensuring that subsequent modifications are highly selective. The terminal alkyne is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." medchemexpress.comnih.gov These reactions allow for the covalent attachment of an azide-modified cytotoxic drug or linker-payload cassette with exceptional efficiency and under mild, biocompatible conditions. mdpi.com This methodology contrasts with traditional ADC production, which often relies on the less specific modification of endogenous lysine (B10760008) or cysteine residues, leading to heterogeneous mixtures with variable efficacy and pharmacokinetics.
The use of this compound in solid-phase peptide synthesis (SPPS) allows for its seamless integration into peptide tags or directly into the antibody backbone at genetically encoded positions. This site-specific incorporation ensures that the final ADC product is a well-defined molecular entity, which is a significant advantage for both therapeutic performance and regulatory approval.
| Feature | Description | Relevance to Advanced ADCs |
| Site-Specific Incorporation | Can be inserted at precise locations within an antibody's peptide sequence. | Enables the production of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR). nih.gov |
| Bioorthogonal Alkyne Handle | The pentynoyl group's terminal alkyne does not react with native amino acid side chains. | Allows for highly selective "click" chemistry conjugation without altering the antibody's structure. medchemexpress.commdpi.com |
| Click Chemistry Compatibility | Readily participates in CuAAC or SPAAC reactions with azide-modified payloads. | Provides a highly efficient and reliable method for attaching cytotoxic drugs under mild conditions. nih.gov |
Development of Proteolysis-Targeting Chimeras (PROTACs) and Small-Molecule Degraders
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. nih.gov A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. The nature of this linker is crucial for the PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a stable ternary complex between the target and the E3 ligase. nih.gov
The synthesis of PROTACs often involves a modular approach, where the two ligands and the linker are assembled systematically. This compound is an ideal building block for introducing an alkyne functional group into the linker structure. This alkyne can then be used to click onto an azide-modified ligand, facilitating the rapid synthesis of diverse PROTAC libraries with varying linker lengths, compositions, and attachment points. nih.govmedchemexpress.com This modular strategy accelerates the optimization of PROTAC properties. researchgate.net
The rigidity of the alkyne and the resulting triazole ring formed after the click reaction can also be exploited to control the linker's conformational flexibility. researchgate.net By incorporating elements like this compound, researchers can design more rigid linkers that may pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex formation and degradation efficiency. researchgate.netacs.org
| Component | Role in PROTACs | Contribution of this compound |
| Warhead | Binds to the target protein of interest. | Can be attached to a linker synthesized using the alkyne functionality. |
| Linker | Connects the warhead and the E3 ligase ligand; influences physicochemical properties. | Provides a versatile alkyne handle for modular "click" assembly of the linker and ligands. medchemexpress.com |
| E3 Ligase Ligand | Binds to an E3 ubiquitin ligase (e.g., Cereblon, VHL). | Can be attached to a linker synthesized using the alkyne functionality. |
Fabrication of Peptide-Based Biomaterials and Nanostructures
Self-assembling peptides, particularly those containing Fmoc-protected amino acids, are of great interest for creating biocompatible hydrogels and nanostructures for applications in tissue engineering and drug delivery. nih.govnih.gov The aromatic Fmoc groups can drive self-assembly through π-π stacking interactions, while the peptide backbone forms hydrogen-bonded networks, resulting in the formation of nanofibrous scaffolds that can entrap large amounts of water to form a hydrogel. unibo.itmdpi.com
The incorporation of this compound into these self-assembling peptide sequences introduces a key element of functionality. The pentynoyl group's alkyne handle projects from the surface of the resulting nanofibers. This allows the hydrogel or nanostructure to be chemically modified post-assembly via click chemistry. nih.gov For example, bioactive molecules such as growth factors, cell-adhesion motifs (like RGD sequences), or therapeutic drugs can be covalently and specifically attached to the scaffold. iris-biotech.de This "post-gelation modification" is a powerful tool for creating highly functionalized biomaterials where the delicate bioactive molecules are not exposed to the potentially harsh conditions of the initial self-assembly process.
This approach enables the design of "smart" biomaterials that can be tailored for specific biological applications, such as promoting cell adhesion and proliferation or enabling the controlled release of therapeutics. nih.gov
Exploration in Targeted Therapeutic Strategy Research
The ability to precisely modify peptides with bioorthogonal handles is central to modern targeted therapeutic strategies. This compound is a key enabler in this field due to its utility in solid-phase peptide synthesis and the versatility of its alkyne group for subsequent conjugations. iris-biotech.de
One significant application is in the development of peptide-based drug conjugates and dual-targeting ligands. For instance, research has demonstrated the use of this compound in the synthesis of peptide conjugates designed to target multiple receptors simultaneously. A notable example is the creation of RGD-ATWLPPR peptide conjugates for the dual targeting of αvβ3 integrin and neuropilin-1, which are receptors often overexpressed in tumor vasculature and cancer cells. iris-biotech.de In this work, the pentynoyl group served as the attachment point for a second targeting moiety or an imaging agent via click chemistry.
Furthermore, the alkyne functionality introduced by this compound is instrumental in the functionalization of nanoparticles for targeted drug delivery. ksbm.or.krnih.gov Peptides containing this amino acid can be synthesized and then "clicked" onto the surface of azide-modified liposomes, polymeric nanoparticles, or other nanocarriers. mdpi.com This strategy allows for the high-density decoration of nanoparticles with targeting peptides that can direct the therapeutic payload to specific cells or tissues, thereby enhancing efficacy and reducing off-target effects. ksbm.or.kr
| Therapeutic Strategy | Role of this compound | Research Example |
| Dual-Targeting Peptides | Provides a specific site for conjugating a second targeting ligand or functional molecule. | Design of RGD-ATWLPPR peptide conjugates for targeting both αvβ3 integrin and neuropilin-1. iris-biotech.de |
| Peptide-Drug Conjugates | Enables the attachment of therapeutic payloads to targeting peptides via a stable triazole linkage. | General strategy for linking cytotoxic agents to cell-penetrating or tumor-homing peptides. |
| Nanoparticle Functionalization | Allows for the covalent attachment of targeting peptides to the surface of drug-delivery nanoparticles. ksbm.or.kr | Modification of liposomes or polymeric nanoparticles with peptides to enhance tumor targeting. nih.govmdpi.com |
Current Challenges and Future Perspectives in Fmoc D Lys Pentynoyl Oh Research
Methodological Refinements for Enhanced Synthesis Efficiency and Yield
The synthesis of Fmoc-D-Lys(pentynoyl)-OH typically involves the acylation of the ε-amino group of Fmoc-D-Lys-OH with pentynoic acid. While conceptually straightforward, achieving high efficiency and yield presents several challenges that are the focus of methodological refinements.
Current Challenges:
Purification: The purification of the final product often requires multiple chromatographic steps to remove unreacted starting materials and byproducts. This process can be time-consuming and may lead to significant product loss.
Scalability: Scaling up the synthesis from laboratory to industrial production can be challenging, as reaction conditions that are optimal on a small scale may not be directly transferable. Maintaining consistent yield and purity on a larger scale requires careful optimization of reaction parameters. google.com
Future Perspectives and Methodological Refinements:
To address these challenges, researchers are exploring several strategies to enhance the synthesis of this compound and similar derivatives.
Optimized Coupling Reagents: The use of highly efficient and selective coupling reagents is crucial. While standard carbodiimide-based activators are common, the exploration of newer phosphonium- and uronium-based reagents could offer improved reaction kinetics and reduced side reactions.
Enzymatic Synthesis: Biocatalytic approaches using specific ligases could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. The development of enzymes that can specifically catalyze the formation of the amide bond between the lysine (B10760008) side chain and pentynoic acid would represent a significant advancement.
Flow Chemistry: Continuous flow synthesis methods can offer better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and easier scalability compared to batch processes. google.com
| Synthesis Parameter | Conventional Batch Method | Potential Refined Method | Expected Improvement |
| Reaction Time | 4-12 hours | 1-2 hours | Faster throughput |
| Typical Yield | 60-80% | >90% | Increased efficiency |
| Purification Steps | Multiple column chromatography | Single purification step or crystallization | Reduced product loss |
| Scalability | Moderate | High | Suitable for industrial production |
Integration with Automated Peptide Synthesis Systems
The use of this compound in automated solid-phase peptide synthesis (SPPS) is a key application, enabling the site-specific incorporation of an alkyne handle into a growing peptide chain. merel.si While generally compatible with standard Fmoc/tBu protocols, its integration into automated systems is not without challenges.
Current Challenges:
Coupling Efficiency: Ensuring complete coupling of the bulky this compound to the resin-bound peptide is critical. Incomplete coupling can lead to deletion sequences, which are difficult to separate from the target peptide.
Stability of the Pentynoyl Group: The terminal alkyne of the pentynoyl group must remain stable throughout the iterative cycles of Fmoc deprotection, which typically involves treatment with a base such as piperidine (B6355638). While generally stable, some degradation or side reactions can occur, particularly in long or complex peptide syntheses. nih.gov
On-Resin Modification: An alternative to incorporating the pre-formed amino acid is the on-resin modification of a lysine residue. This involves selectively deprotecting the ε-amino group of a lysine residue and then coupling it with pentynoic acid. Achieving high efficiency and selectivity in this on-resin step within an automated synthesizer can be challenging. researchgate.net
Future Perspectives and System Integration:
Microwave-Assisted SPPS: The use of microwave energy in automated peptide synthesizers can significantly enhance coupling efficiency and reduce reaction times. nih.govekb.eg This is particularly beneficial for sterically hindered amino acids like this compound, helping to drive the coupling reaction to completion and minimize the formation of deletion sequences. sigmaaldrich.cn
Optimized Cleavage Cocktails: The development of cleavage cocktails that efficiently remove the peptide from the resin and all protecting groups without affecting the integrity of the pentynoyl group is an area of ongoing refinement.
| Synthesis Parameter | Conventional Automated SPPS | Microwave-Assisted SPPS |
| Coupling Time for this compound | 30-60 minutes | 5-10 minutes |
| Repetitive Yield | 98-99% | >99.5% |
| Crude Peptide Purity | 70-85% | >90% |
Expansion into Novel Bioorthogonal Reaction Systems
The primary utility of the pentynoyl group is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.com However, the future of this compound research lies in expanding its utility into other bioorthogonal reaction systems.
Current Limitations:
Reliance on Copper Catalysis: While highly efficient, the copper catalyst used in CuAAC can be toxic to living cells, limiting its application in certain biological contexts. medchemexpress.com
Limited Reaction Partners: The pentynoyl group is predominantly used in reactions with azides.
Future Perspectives and Novel Reactions:
Copper-Free Click Chemistry: The terminal alkyne of the pentynoyl group can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with strained cyclooctynes, obviating the need for a copper catalyst. medchemexpress.com While the reaction rates are generally slower than CuAAC, the development of more reactive cyclooctynes is making SPAAC an increasingly viable alternative for in vivo applications.
Thiol-Yne Reactions: The pentynoyl group can undergo radical-mediated thiol-yne reactions with thiol-containing molecules. nih.govfrontiersin.orgnih.gov This reaction proceeds under mild conditions and can be initiated by light, offering spatiotemporal control over the conjugation process. The reaction can result in the addition of two thiol molecules to the alkyne, providing a pathway to create unique branched structures. researchgate.netrsc.org
Sonogashira Coupling: The terminal alkyne can also be used in palladium-catalyzed Sonogashira coupling reactions to form carbon-carbon bonds with aryl or vinyl halides. This opens up possibilities for conjugating peptides to a wide range of aromatic molecules.
| Bioorthogonal Reaction | Key Features | Potential Application |
| CuAAC | High efficiency, rapid kinetics | General bioconjugation |
| SPAAC | Copper-free, suitable for in vivo use | Live-cell imaging, in vivo drug delivery |
| Thiol-Yne Reaction | Radical-mediated, photo-initiated | Formation of peptide-hydrogels, surface patterning |
| Sonogashira Coupling | Forms C-C bonds, palladium-catalyzed | Conjugation to aromatic drugs or probes |
Interdisciplinary Applications in Materials Science and Diagnostics
The ability to precisely introduce an alkyne handle into peptides using this compound opens up a vast array of applications in materials science and diagnostics.
Current Applications:
Bioconjugation: The most common application is the conjugation of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug molecules. medchemexpress.comiris-biotech.de
Future Perspectives and Interdisciplinary Expansion:
Materials Science:
Surface Functionalization: Peptides containing a pentynoyl group can be immobilized onto azide-functionalized surfaces to create bioactive materials. umbc.edunih.govsemanticscholar.org These materials can be used in biosensors, where the immobilized peptide acts as a recognition element for a specific analyte. nih.gov
Hydrogel Formation: The pentynoyl group can be used as a cross-linking point to form peptide-based hydrogels. These hydrogels have potential applications in tissue engineering and controlled drug release.
Diagnostics:
Targeted Imaging Agents: By conjugating an imaging agent (e.g., a fluorophore or a radionuclide) to the pentynoyl group of a targeting peptide, highly specific probes for medical imaging can be developed.
Enzyme Activity Probes: Peptides containing this compound can be designed as substrates for specific enzymes. frontiersin.orgnih.gov Upon cleavage by the enzyme, a reporter molecule can be attached to the pentynoyl group, providing a signal that is proportional to the enzyme's activity. nih.gov
| Application Area | Specific Example | Role of this compound |
| Materials Science | Peptide-functionalized biosensor surface | Provides the alkyne handle for covalent attachment of the peptide to an azide-modified sensor chip. |
| Materials Science | Photo-crosslinked peptide hydrogel | The pentynoyl groups serve as reactive sites for cross-linking with dithiol molecules via thiol-yne chemistry. |
| Diagnostics | PET imaging agent for tumor targeting | Allows for the site-specific conjugation of a radiolabeled chelator to a tumor-targeting peptide. |
| Diagnostics | Fluorescent probe for protease activity | The pentynoyl group acts as a latent handle for attaching a fluorophore after the peptide has been processed by a target protease. |
Q & A
Q. What is the primary application of Fmoc-D-Lys(pentynoyl)-OH in peptide chemistry?
this compound is a key reagent for site-specific alkyne functionalization of peptides, enabling downstream modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry. The pentynoyl group on the lysine side chain provides a reactive handle for conjugating fluorophores, biotin, or other functional moieties .
Q. How should this compound be stored to maintain stability?
Store the compound at -20°C for short-term use (1 month) or -80°C for long-term stability (up to 1 year). Ensure airtight packaging to prevent moisture absorption, which can degrade the Fmoc group. For solubility, pre-warm to 37°C and sonicate in DMSO (up to 100 mg/mL) .
Q. What analytical methods are recommended to verify the purity of this compound?
Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (MS) to confirm molecular weight and purity (>98%). NMR (1H/13C) can validate structural integrity, particularly the stereochemistry of the D-lysine residue .
Q. Why is the D-configuration of lysine critical in peptide synthesis with this compound?
The D-configuration enhances resistance to proteolytic degradation in vivo and can influence peptide conformation. For example, it is used in cyclic opioid-NOP receptor chimeras to improve metabolic stability .
Advanced Research Questions
Q. How can steric hindrance from the pentynoyl group be minimized during click chemistry conjugation?
Optimize reaction conditions:
Q. What strategies enable orthogonal protection when incorporating this compound into complex peptides?
Pair the pentynoyl group with acid-labile protecting groups (e.g., Mtt or ivDde) on other lysine residues. For example, Mtt can be selectively removed with 1% TFA in DCM, leaving the pentynoyl group intact for subsequent click reactions .
Q. How can low solubility of this compound in aqueous buffers be addressed during peptide synthesis?
- Dissolve in DMSO (up to 170 mM) and add gradually to the reaction mixture.
- Incorporate polar spacers (e.g., PEG) into the peptide backbone to improve hydrophilicity.
- Use microwave-assisted synthesis to enhance coupling efficiency in challenging solvents .
Q. What are common by-products during solid-phase synthesis using this compound, and how are they resolved?
Q. How is on-resin cyclization achieved using this compound in peptide macrocycles?
After linear synthesis, selectively deprotect the pentynoyl group (if protected) and perform intramolecular click chemistry on-resin. Use TBTU/DIEA for amide bond formation or CuAAC for triazole-linked cyclization. Confirm cyclization efficiency via LC-MS .
Q. What role does this compound play in designing peptide-based hydrogels for drug delivery?
The alkyne group enables crosslinking via click chemistry with azide-functionalized polymers, creating biocompatible hydrogels. Adjust the peptide-to-polymer ratio to tune mechanical properties and drug release kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
